molecular formula C24H25N5O2 B6480424 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 852451-29-7

2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6480424
CAS No.: 852451-29-7
M. Wt: 415.5 g/mol
InChI Key: PMACGJOEJWBEQR-UHFFFAOYSA-N
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Description

2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.20082506 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Antitumor Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies : A novel series of pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibitory activity against various cancer cell lines. One study reported that compounds with similar scaffolds showed IC50 values ranging from 1.74 µM to 42.3 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
  • Mechanism of action : These compounds often exert their anticancer effects through the inhibition of key kinases involved in cell proliferation and survival. Specific targets include cyclin-dependent kinases (CDK) and epidermal growth factor receptors (EGFR), which are crucial for tumor growth regulation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely linked to their structural features. Variations in substituents on the aromatic rings significantly affect their potency. For example:

CompoundIC50 (µM)Cell Line
1a2.24A549 (Lung Cancer)
1d1.74MCF-7 (Breast Cancer)
Doxorubicin9.20A549

This table summarizes the potency of selected compounds compared to doxorubicin as a reference .

Case Study 1: Antitumor Efficacy in Mice

In vivo studies demonstrated that a related pyrazolo[3,4-d]pyrimidine compound induced a 50% reduction in tumor volume in treated mice models by effectively blocking specific kinase activities associated with tumor growth . This underscores the potential for these compounds in therapeutic applications.

Case Study 2: Synergistic Effects with Other Treatments

Research has also explored the synergistic effects of combining pyrazolo[3,4-d]pyrimidine derivatives with other treatment modalities such as cold atmospheric plasma (CAP). This combination showed enhanced cytotoxicity against tumor cells, suggesting a promising avenue for developing more effective cancer therapies .

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure and properties of this compound:

  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 894992-65-5

The structure features a pyrazolo[3,4-d]pyrimidine core which is known for its biological activity. The presence of multiple aromatic rings enhances its potential for interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar pyrazolo-pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo-pyrimidines showed promising results against various cancer cell lines, including breast and lung cancer cells .

Antiviral Properties

The compound's structure suggests potential antiviral applications:

  • Target Viruses : Research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as HIV and HCV.
  • Case Study : A derivative was tested for its ability to inhibit viral replication in vitro, showing IC50 values in the low micromolar range against HCV .

Modulation of GPCRs

The compound may serve as an allosteric modulator for G protein-coupled receptors (GPCRs), which are critical targets in treating neurological disorders:

  • Potential Disorders : Conditions such as schizophrenia and depression could benefit from compounds that modulate GPCR activity.
  • Research Findings : A study indicated that analogs of pyrazolo-pyrimidines could enhance or inhibit receptor signaling in a controlled manner .

Data Table: Summary of Biological Activities

Activity TypeTargetMechanismReference
AnticancerKinasesInhibition of proliferation
AntiviralHIV/HCVInhibition of replication
NeuropharmacologyGPCRsAllosteric modulation

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-14-8-17(4)22(18(5)9-14)27-21(30)12-28-13-25-23-20(24(28)31)11-26-29(23)19-7-6-15(2)16(3)10-19/h6-11,13H,12H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMACGJOEJWBEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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